Chemical structure and properties of 4-(1-Bromoethyl)phenyl acetate
Chemical structure and properties of 4-(1-Bromoethyl)phenyl acetate
An In-depth Technical Guide to 4-(1-Bromoethyl)phenyl acetate
Introduction: A Versatile Intermediate in Synthetic Chemistry
4-(1-Bromoethyl)phenyl acetate is a functionalized aromatic compound of significant interest to researchers and scientists in organic synthesis and drug development. Its structure, featuring a reactive secondary benzylic bromide and a protecting acetate group, positions it as a valuable intermediate for introducing the 4-acetylphenyl ethyl moiety into larger molecules. The presence of the bromine atom provides a reactive handle for nucleophilic substitution, while the acetate group offers a latent phenol that can be unmasked under specific conditions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and supported by authoritative sources. The insights herein are intended to empower professionals in the design of novel synthetic pathways and the development of new chemical entities.
Chemical Structure and Physicochemical Properties
The unambiguous identification and understanding of a compound's physical properties are foundational to its application in research.
1.1. Chemical Structure
4-(1-Bromoethyl)phenyl acetate possesses a benzene ring substituted at the 1 and 4 positions. The ethyl group at the 4-position is brominated at the alpha-carbon, creating a chiral center. The phenolic hydroxyl group at the 1-position is protected as an acetate ester.
Caption: Chemical structure of 4-(1-Bromoethyl)phenyl acetate.
1.2. Physicochemical Data
The properties of 4-(1-Bromoethyl)phenyl acetate are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| IUPAC Name | (4-(1-bromoethyl)phenyl) acetate | - |
| Molecular Formula | C₁₀H₁₁BrO₂ | - |
| Molecular Weight | 243.10 g/mol | - |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform); limited solubility in water.[1] | [1] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed. | [2] |
Synthesis and Purification
A reliable synthetic protocol is essential for obtaining high-purity 4-(1-Bromoethyl)phenyl acetate for research purposes. A common and effective method is the radical bromination of 4-ethylphenyl acetate.
2.1. Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: acetylation of the starting phenol and subsequent benzylic bromination.
Caption: Proposed workflow for the synthesis of 4-(1-Bromoethyl)phenyl acetate.
2.2. Step-by-Step Experimental Protocol
Part A: Synthesis of 4-Ethylphenyl acetate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in pyridine (2.0 eq).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-ethylphenyl acetate, which can be used in the next step without further purification if sufficiently pure.
Part B: Synthesis of 4-(1-Bromoethyl)phenyl acetate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4-ethylphenyl acetate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).[3]
-
Reaction: Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction. Continue refluxing for 4-6 hours until TLC analysis shows consumption of the starting material.[3]
-
Workup: Cool the mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-(1-bromoethyl)phenyl acetate.
2.3. Rationale and Self-Validation
-
Acetylation: The use of acetic anhydride with pyridine is a standard and high-yielding method for protecting phenolic hydroxyl groups. The reaction progress is easily monitored by the disappearance of the phenol spot on a TLC plate.
-
Bromination: NBS is the reagent of choice for selective benzylic bromination over aromatic ring bromination.[3] The use of a radical initiator like benzoyl peroxide or AIBN is crucial. The reaction is self-validating as the dense succinimide byproduct precipitates out of the CCl₄ solution upon completion, providing a visual cue.
Structural Elucidation and Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetate methyl protons (~2.3 ppm), a quartet for the benzylic methine proton (~5.2 ppm) coupled to the adjacent methyl group, a doublet for the methyl protons of the ethyl group (~2.0 ppm), and a set of doublets in the aromatic region (~7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR will show signals for the acetate carbonyl (~169 ppm), the carbon bearing the bromine (~45 ppm), and distinct signals for the aromatic carbons and the two methyl carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm functional groups: a strong C=O stretch for the ester at ~1760 cm⁻¹, and C-O stretching bands around 1200-1100 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-(1-Bromoethyl)phenyl acetate stems from the reactivity of the C-Br bond. As a secondary benzylic halide, it can undergo nucleophilic substitution reactions via both SN1 and SN2 pathways.[4]
4.1. Nucleophilic Substitution Mechanisms
The choice between the SN1 and SN2 pathways is influenced by the solvent, the nucleophile, and the stability of the carbocation intermediate.[4]
-
SN1 Pathway: In polar, protic solvents (e.g., water, ethanol), the reaction can proceed through a resonance-stabilized benzylic carbocation intermediate. The C-Br bond ionizes, and the resulting planar carbocation is then attacked by the nucleophile from either face, potentially leading to a racemic mixture if the starting material is chiral.
-
SN2 Pathway: With strong, non-bulky nucleophiles in polar, aprotic solvents (e.g., acetone, DMF), a bimolecular backside attack is favored. This concerted mechanism results in an inversion of stereochemistry at the chiral center.
Caption: Competing SN1 and SN2 reaction pathways for 4-(1-Bromoethyl)phenyl acetate.
4.2. Synthetic Applications
This compound is an excellent electrophile for C-C, C-O, C-N, and C-S bond formation. It can be used to alkylate a wide range of nucleophiles, including enolates, phenoxides, amines, and thiols, making it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The related compound, 4-bromophenylacetic acid, is a known intermediate in the synthesis of anti-inflammatory drugs, highlighting the potential utility of this structural motif in medicinal chemistry.[5]
Safety, Handling, and Storage
As with all reactive bromo-organic compounds, proper safety precautions are mandatory.
-
Hazards: 4-(1-Bromoethyl)phenyl acetate is expected to be a skin and eye irritant.[6][7] It may be harmful if swallowed or inhaled.[2][8] Benzylic bromides are often lachrymatory.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent inhalation of vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place.[10] It should be stored away from strong oxidizing agents and bases.[6]
Conclusion
4-(1-Bromoethyl)phenyl acetate is a strategically important synthetic intermediate. Its dual functionality—a reactive benzylic bromide and a protected phenol—provides chemists with a versatile tool for molecular construction. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutics where the phenylacetate scaffold has shown biological relevance.[11]
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The Role of 4-Bromophenylacetic Acid in Pharmaceutical R&D and Manufacturing . (2026, March 10). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Bromophenylacetic acid . Wikipedia. [Link]
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Ethyl bromoacetate . Organic Syntheses Procedure. [Link]
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Synthesis of Methyl Bromo-Phenylacetate . PrepChem.com. [Link]
- Process for the preparation of α-bromo-phenylacetic acids.
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4-(1-Bromoethyl)phenol . PubChem. [Link]
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4-(Bromomethyl)phenylacetic acid - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
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Bromination of phenol acetate . (2021, February 18). YouTube. [Link]
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Phenyl bromoacetate - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
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Phenylacetate is an inhibitor of prostatic growth and development in organ culture . PubMed. [Link]
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Reagents and conditions: (a) 4-phenyl-bromo-benzene (for 4, 7, 10, and...) . ResearchGate. [Link]
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